molecular formula C8H6BrN3O2 B8271901 2-Bromo-5-(methylamino)-4-nitrobenzonitrile

2-Bromo-5-(methylamino)-4-nitrobenzonitrile

Cat. No. B8271901
M. Wt: 256.06 g/mol
InChI Key: UZLRTKATCZEKQO-UHFFFAOYSA-N
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Patent
US09382226B2

Procedure details

To a stirred solution of 3-(methylamino)-4-nitrobenzonitrile (0.9 g, 0.005 mol) and NBS (0.9 g, 0.005 mol) in DMF (15 ml), AIBN (catalytic) was carefully added and the resulting solution was stirred at 80° C. for 3 h. The reaction was diluted with H2O and extracted with dichloromethane (3×30 ml). The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under vacuum to afford the title compound 2-bromo-5-(methylamino)-4-nitrobenzonitrile as a yellow solid. 1H NMR (400 MHz, CDCl3), δ: 8.44 (s, 1H), 8.04 (bs, 1H), 7.18 (s, 1H), 3.05 (s, 3H). MS (M+1): 256.12.
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[N+:11]([O-:13])=[O:12])[C:6]#[N:7].C1C(=O)N([Br:21])C(=O)C1>CN(C=O)C.CC(N=NC(C#N)(C)C)(C#N)C.O>[Br:21][C:8]1[CH:9]=[C:10]([N+:11]([O-:13])=[O:12])[C:3]([NH:2][CH3:1])=[CH:4][C:5]=1[C:6]#[N:7]

Inputs

Step One
Name
Quantity
0.9 g
Type
reactant
Smiles
CNC=1C=C(C#N)C=CC1[N+](=O)[O-]
Name
Quantity
0.9 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C#N)N=NC(C)(C)C#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at 80° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×30 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=C(C#N)C=C(C(=C1)[N+](=O)[O-])NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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